Carbonic anhydrase/AChE-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic anhydrase/AChE-IN-1 is a compound known for its dual inhibitory action on carbonic anhydrase and acetylcholinesterase enzymes. Carbonic anhydrase enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in various physiological processes such as respiration, pH regulation, and ion transport . Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine, which is essential for nerve function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic anhydrase/AChE-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product through purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Carbonic anhydrase/AChE-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing its inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against carbonic anhydrase and acetylcholinesterase .
Scientific Research Applications
Carbonic anhydrase/AChE-IN-1 has a wide range of scientific research applications:
Mechanism of Action
Carbonic anhydrase/AChE-IN-1 exerts its effects by binding to the active sites of carbonic anhydrase and acetylcholinesterase enzymes. For carbonic anhydrase, the compound binds to the zinc ion in the active site, inhibiting the enzyme’s ability to catalyze the hydration of carbon dioxide . For acetylcholinesterase, the compound binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Carbonic anhydrase/AChE-IN-1 include:
Thiosemicarbazide derivatives: These compounds also inhibit carbonic anhydrase and acetylcholinesterase, but with varying degrees of efficacy.
Phenols and polyphenols: These natural compounds exhibit inhibitory activity against carbonic anhydrase and are being studied for their potential therapeutic applications.
Uniqueness
This compound is unique due to its dual inhibitory action on both carbonic anhydrase and acetylcholinesterase, making it a valuable compound for research and therapeutic applications. Its ability to target two different enzymes simultaneously sets it apart from other inhibitors that typically target only one enzyme .
Properties
Molecular Formula |
C16H12Br2O2 |
---|---|
Molecular Weight |
396.07 g/mol |
IUPAC Name |
(E)-1-(3-bromo-4-methoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12Br2O2/c1-20-16-9-5-12(10-14(16)18)15(19)8-4-11-2-6-13(17)7-3-11/h2-10H,1H3/b8-4+ |
InChI Key |
RHJMWLDPBVMLBR-XBXARRHUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.